Heptamethyltrisiloxan-3-ol
Overview
Description
. This compound is a type of trisiloxane, which is a class of organosilicon compounds characterized by a chain of three silicon atoms connected by oxygen atoms. Heptamethyltrisiloxan-3-ol is notable for its unique properties, including its ability to act as a surfactant and its applications in various industrial processes .
Preparation Methods
Heptamethyltrisiloxan-3-ol can be synthesized through several methods. One common synthetic route involves the co-hydrolysis of 1,1,1,3,3,3-hexamethyldisiloxane and 1,1,3,3-tetramethyldisiloxane in the presence of concentrated sulfuric acid . The reaction proceeds as follows:
- Mix 1,1,1,3,3,3-hexamethyldisiloxane and 1,1,3,3-tetramethyldisiloxane at a molar ratio of 1:1.
- Add concentrated sulfuric acid and allow the mixture to co-hydrolyze for 1 hour to obtain 1,1,1,3,3-pentamethyldisiloxane.
- Mix 1,1,1,3,3-pentamethyldisiloxane with dimethyldimethoxysilane at a molar ratio of 1:1.
- Add concentrated sulfuric acid and allow the mixture to co-hydrolyze for 1 to 3 hours.
- After rectification, collect the fraction at 135°C to obtain this compound .
Chemical Reactions Analysis
Heptamethyltrisiloxan-3-ol undergoes various chemical reactions, including:
Aromatic C-H Silylation: This reaction involves the silylation of arenes in the presence of a platinum complex catalyst.
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated organic compounds, often catalyzed by platinum or other transition metals.
Common reagents and conditions used in these reactions include platinum complex catalysts and specific temperature and pressure conditions. The major products formed from these reactions are typically silylated organic compounds, which have applications in various industrial processes.
Scientific Research Applications
Heptamethyltrisiloxan-3-ol has a wide range of scientific research applications, including:
Agricultural Synergistic Agent: It is used as an agricultural synergistic agent to enhance the activity and performance of herbicides.
Plant Cell and Tissue Culture: It is used as a detergent in agrobacterial-mediated transformation in plant cell and tissue culture, enhancing genetic transformation efficiency.
Reaction Kinetics and Catalysis: It is studied for its reaction kinetics and mechanisms in organic chemistry, with implications for various industrial processes.
Material Surface Performance Enhancement: It is used to improve the wettability and antiprotein adsorption properties of materials like polydimethylsiloxane, suggesting applications in biomedical fields.
Mechanism of Action
The mechanism of action of Heptamethyltrisiloxan-3-ol involves its ability to act as a surfactant, reducing surface tension and enhancing wetting properties . This compound interacts with hydrophobic surfaces, allowing for better spreading and adhesion of solutions. The molecular targets and pathways involved include the interaction of the silicon-hydrogen bonds with organic compounds, leading to the formation of silylated products .
Comparison with Similar Compounds
Heptamethyltrisiloxan-3-ol can be compared with other similar compounds, such as:
Hexamethyldisiloxane: A simpler siloxane compound with two silicon atoms.
Octamethyltrisiloxane: A similar trisiloxane compound with an additional methyl group.
Decamethyltetrasiloxane: A longer chain siloxane compound with four silicon atoms.
The uniqueness of this compound lies in its specific molecular structure, which provides it with unique surfactant properties and makes it highly effective in various industrial applications .
Properties
IUPAC Name |
hydroxy-methyl-bis(trimethylsilyloxy)silane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H22O3Si3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h8H,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBSVDGQLLYFNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(O)O[Si](C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H22O3Si3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563483 | |
Record name | Heptamethyltrisiloxan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00563483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5272-21-9 | |
Record name | Heptamethyltrisiloxan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00563483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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